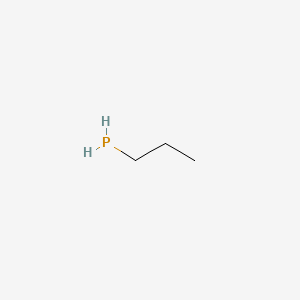

Propylphosphine

Description

Properties

CAS No. |

40200-59-7 |

|---|---|

Molecular Formula |

C3H9P |

Molecular Weight |

76.08 g/mol |

IUPAC Name |

propylphosphane |

InChI |

InChI=1S/C3H9P/c1-2-3-4/h2-4H2,1H3 |

InChI Key |

NNOBHPBYUHDMQF-UHFFFAOYSA-N |

SMILES |

CCCP |

Canonical SMILES |

CCCP |

Origin of Product |

United States |

Scientific Research Applications

Catalytic Applications

Propylphosphine serves as a versatile ligand in catalysis. Its derivatives are utilized in several catalytic processes:

- Hydroformylation : this compound is employed as a ligand in cobalt-catalyzed hydroformylation reactions of alkenes. It enhances the selectivity for straight-chain aldehydes over branched-chain products, which is crucial for producing specific chemical intermediates .

- Carbonylation Reactions : It acts as a carbonylating catalyst, facilitating the synthesis of various organic compounds, including quaternary alkylphosphonium salts .

Case Study : A study demonstrated that tri-n-propylphosphine significantly improved the efficiency of hydroformylation reactions, yielding higher ratios of desired products compared to traditional methods .

Materials Science

In materials science, this compound is integral to the development of advanced materials:

- Photocurable Coatings : It forms the backbone of innovative photocurable coatings used in electronics and printing industries. These coatings exhibit excellent adhesion and durability .

- Quantum Dots and Nanoparticles : this compound acts as a support ligand for quantum dots, aiding in their stabilization and enhancing their optical properties, which are vital for applications in displays and solar cells .

| Application | Description | Benefits |

|---|---|---|

| Hydroformylation | Ligand in cobalt-catalyzed reactions | Increased selectivity for straight-chain aldehydes |

| Photocurable Coatings | Backbone for coatings used in electronics | Excellent adhesion and durability |

| Quantum Dots | Stabilizing agent for nanoparticles | Enhanced optical properties |

Medicinal Chemistry

This compound derivatives have shown promise in drug discovery:

- Anticancer Activity : Recent studies have reported that phosphine borane derivatives exhibit significant activity against cancer cell lines. For instance, certain derivatives showed IC50 values significantly lower than traditional chemotherapeutics like cisplatin, indicating potential as new anticancer agents .

Case Study : A series of phosphine borane derivatives were synthesized and evaluated for their biological activity against DU145 human prostate cancer cells. The most potent compound demonstrated an IC50 value of 3.67 µM, highlighting the potential of this compound derivatives in developing effective cancer therapies .

Agricultural Applications

This compound is also relevant in agriculture:

Preparation Methods

Reaction Mechanism and Procedure

The most well-documented synthesis involves reacting finely divided white phosphorus (P<sub>4</sub>) with sodium in liquid ammonia, followed by sequential additions of ammonium bromide and n-propyl bromide. The process exploits the nucleophilicity of phosphinide ions (PH<sub>2</sub><sup>−</sup>), generated via reduction of phosphorus by alkali metals. Key steps include:

-

Phosphinide Formation :

Sodium reduces white phosphorus to phosphinide ions (PH<sub>2</sub><sup>−</sup>), detectable by a transient blue coloration. -

Alkylation with n-Propyl Bromide :

The phosphinide ion reacts with n-propyl bromide under anhydrous conditions, yielding propylphosphine and sodium bromide.

Optimization and Yield

The patent US2900416A reports a 60% yield after 92 hours at room temperature, with ammonia acting as both solvent and acid. Critical parameters include:

-

Molar Ratios : A 3:1 Na:P ratio ensures complete phosphinide formation.

-

Temperature Control : Reactions proceed at −78°C to prevent ammonia evaporation.

-

Colorimetric Monitoring : Transition from blue (metal solution) to yellow (phosphinide precipitate) signals reaction completion.

Advantages :

-

Avoids isolation of toxic phosphine (PH<sub>3</sub>).

-

Utilizes inexpensive reagents (Na, NH<sub>3</sub>).

Limitations :

-

Prolonged reaction times (>90 hours).

-

Handling liquid ammonia requires specialized equipment.

Stepwise Alkylation of Phosphorus Trichloride

Challenges and Adaptations

-

Selectivity : Over-alkylation to secondary (PHPr<sub>2</sub>) or tertiary (PPr<sub>3</sub>) phosphines is common.

-

Purification : Distillation under inert atmosphere mitigates oxidation to phosphine oxides.

Advantages :

-

Scalable for industrial production.

-

Compatible with diverse alkylating agents.

Limitations :

-

Low yields (~40–50%) due to side reactions.

-

Moisture sensitivity necessitates rigorous anhydrous conditions.

Catalytic Synthesis via Propene and Zinc Oxide

Emerging Approach

A high-yield (97.5%) method for trithis compound (PPr<sub>3</sub>) involves propene, phosphine, and ZnO in acetone under visible light. Though tailored for tertiary phosphines, modifying stoichiometry could favor monoalkylation:

Key Parameters :

-

Catalyst : ZnO enhances propene activation.

-

Light Irradiation : 50W energy-saving lamp drives radical intermediates.

Potential Adaptation for this compound :

Reducing propene equivalents and reaction time might yield PH<sub>2</sub>Pr, though this remains experimentally unverified.

Comparative Analysis of Methods

Q & A

What are the standard laboratory methods for synthesizing propylphosphine, and how can yield optimization be systematically evaluated?

This compound synthesis typically involves the reaction of phosphorus with propyl halides or Grignard reagents under controlled conditions. Key variables include temperature (e.g., 80–120°C for alkylphosphine formation), solvent selection (e.g., ethers for moisture-sensitive reactions), and catalyst use (e.g., nickel complexes to enhance reaction rates). Yield optimization requires factorial design experiments to assess interactions between variables, with purity confirmed via gas chromatography (GC) or nuclear magnetic resonance (NMR) . For reproducibility, document stoichiometric ratios, reaction duration, and quenching protocols in detail .

What analytical techniques are most robust for characterizing this compound’s structural integrity and purity in experimental settings?

High-resolution techniques are critical:

- NMR spectroscopy : Identifies proton environments (e.g., H NMR δ 0.9–1.5 ppm for propyl groups) and phosphorus coupling patterns (P NMR).

- Gas chromatography-mass spectrometry (GC-MS) : Detects volatile impurities or decomposition products.

- Elemental analysis : Validates stoichiometric ratios (e.g., CHP requires C: 42.86%, H: 10.71%, P: 36.84%).

Cross-validate results with multiple methods to minimize instrumental bias, and report detection limits and calibration standards .

How should researchers address discrepancies in reported thermodynamic properties (e.g., bond dissociation energies) of this compound?

Conflicting data may arise from differing experimental setups (e.g., calorimetry vs. computational models) or sample purity. To resolve contradictions:

Conduct a systematic review of methodologies used in prior studies .

Replicate key experiments under standardized conditions (e.g., inert atmosphere, high-purity reagents).

Apply meta-analysis tools to quantify uncertainty across datasets, accounting for measurement errors .

Compare with computational results (e.g., density functional theory (DFT) calculations) to identify outliers .

What experimental design strategies mitigate challenges in studying this compound’s reaction mechanisms with electrophilic agents?

- In situ monitoring : Use real-time Fourier-transform infrared (FTIR) spectroscopy or Raman spectroscopy to track intermediate species.

- Isotopic labeling : Introduce O or deuterated reagents to elucidate reaction pathways.

- Control experiments : Test for solvent effects, side reactions (e.g., oxidation), and catalyst leaching.

Document all conditions (e.g., pH, temperature gradients) and use statistical models (e.g., ANOVA) to isolate significant variables .

How can computational chemistry enhance the interpretation of this compound’s electronic structure and reactivity?

- Density functional theory (DFT) : Calculate molecular orbitals, partial charges, and reaction energy profiles (e.g., HOMO-LUMO gaps for nucleophilicity).

- Molecular dynamics (MD) simulations : Model solvation effects and transition states in catalytic cycles.

- Benchmarking : Validate computational results against experimental spectroscopic data (e.g., comparing calculated vs. observed P NMR shifts) .

Ensure transparency by reporting basis sets, convergence criteria, and software versions .

What protocols ensure the replicability of this compound synthesis across laboratories?

- Detailed procedural documentation : Specify equipment calibration (e.g., Schlenk line purity), inert gas flow rates, and reagent sourcing.

- Interlaboratory studies : Collaborate with independent labs to validate methods, using blinded samples to reduce bias.

- Open-data practices : Share raw spectra, chromatograms, and crystallographic data in supplementary materials .

What safety protocols are non-negotiable when handling this compound in academic research?

- Containment : Use gloveboxes or fume hoods to prevent exposure to pyrophoric vapors.

- Emergency protocols : Neutralize spills with copper sulfate solutions to inhibit phosphine gas release.

- Training : Mandate OSHA-compliant workshops on handling toxic and flammable organophosphorus compounds .

How can researchers design studies to fill knowledge gaps in this compound’s environmental fate and degradation pathways?

- Microcosm experiments : Simulate aerobic/anaerobic conditions to track degradation products (e.g., phosphate derivatives).

- Isotope tracing : Use P-labeled this compound to monitor mineralization rates.

- Collaborative frameworks : Partner with ecotoxicology labs to assess bioaccumulation risks using model organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.